1,2-Diethoxyethane
Overview
Description
Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95°F. Less dense than water and insoluble in water. Vapors heavier than air.
Scientific Research Applications
Oxygenated Additives for Diesel Emissions
Frusteri, Spadaro, Beatrice, and Guido (2007) explored the use of 1,1-diethoxyethane as a bio-derived oxygenated compound for diesel engine emission improvement. They found that this additive, produced from bio-ethanol, showed a marked reduction in exhaust smoke while having a slight increase in fuel consumption due to its oxygen content (Frusteri et al., 2007).
Fragmentation by Electron Impact
Yanagisawa et al. (1989) investigated the fragmentation processes of 1,2-diethoxyethane, revealing insights into its molecular structure and reactivity (Yanagisawa et al., 1989).
Conformation Studies
Venkatesan and Viswanathan (2011) conducted matrix isolation infrared spectroscopy and ab initio computations to study the conformations of 1,1-diethoxyethane. Their research provided valuable insights into the molecular structure of DEE (Venkatesan & Viswanathan, 2011).
Synthesis Methods
He and Liu (2014) reported efficient synthesis methods for 1,1-diethoxyethane via sequential ethanol reactions, contributing to the chemical production industry (He & Liu, 2014).
Photooxidation Studies
Tanaka, Takenaka, Funabiki, and Yoshida (1994) explored the selective production of 1,1-diethoxyethane via photooxidation of ethanol, showcasing its potential in chemical synthesis (Tanaka et al., 1994).
Surface Interaction Analysis
Takeuchi, Salmeron, and Somorjai (1992) studied the bonding of this compound to different surfaces, providing insights into its physical and chemical properties (Takeuchi et al., 1992).
Thermodynamic Properties in Mixtures
Pal and Bhardwaj (2001) measured the thermodynamic properties of this compound in mixtures with chloroalkanes, contributing to the understanding of its behavior in different chemical environments (Pal & Bhardwaj, 2001).
Catalytic Valorization Studies
Marcu, Tichit, Fajula, and Tanchoux (2009) examined the conversion of ethanol into 1-butanol and 1,1-diethoxyethane over Cu-Mg-Al mixed oxide catalysts, exploring its potential in catalytic applications (Marcu et al., 2009).
Mechanism of Action
Target of Action
1,2-Diethoxyethane, also known as Ethylene glycol diethyl ether , is an organic compound that is primarily used as a solvent in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it acts as a medium facilitating the interaction between reactants .
Mode of Action
As a solvent, this compound interacts with its targets (the reactants) by dissolving them, thereby increasing the rate of reaction by bringing the reactants closer together at a molecular level . This results in an increased frequency of collisions between reactant molecules, leading to a higher reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the chemical reaction it is facilitating. Instead, it provides an environment that allows the reactants to interact more efficiently .
Pharmacokinetics
As a solvent, it is likely to have high absorption and distribution rates due to its ability to dissolve in water, ethanol, and hydrocarbon solvents .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a solvent, it allows reactants to interact more efficiently, leading to a higher reaction rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . Moreover, it should be stored in a cool place, away from heat sources and open flames, as it has a low flash point and is highly flammable .
Safety and Hazards
1,2-Diethoxyethane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility or the unborn child . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve ethyl cellulose, polyvinyl acetate, polystyrene, and polymethyl methacrylate This suggests that 1,2-Diethoxyethane may interact with various biomolecules, potentially influencing their structure and function
Cellular Effects
It is known that this compound can influence cell function by interacting with various biomolecules It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing their structure and function These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 123.5°C and a melting point of -74°C This suggests that it is stable under normal laboratory conditions
Dosage Effects in Animal Models
It is known that this compound has a LD50 of 2,440 mg/kg in guinea pigs and 4,390 mg/kg in rats This suggests that high doses of this compound may have toxic or adverse effects
Metabolic Pathways
It is known that this compound can dissolve various biomolecules , suggesting that it may be involved in various metabolic pathways
Transport and Distribution
It is known that this compound can dissolve various biomolecules , suggesting that it may be transported and distributed within cells and tissues via interaction with these biomolecules
Subcellular Localization
Given its ability to dissolve various biomolecules , it may be localized to specific compartments or organelles within the cell
Properties
IUPAC Name |
1,2-diethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKZFUFMNSQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Related CAS |
53609-62-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy- | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5025285 | |
Record name | Ethylene glycol diethyl ether | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Ethylene glycol diethyl ether | |
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Boiling Point |
250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Flash Point |
95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate | |
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Density |
0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07 | |
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Vapor Pressure |
20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Record name | Ethylene glycol diethyl ether | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-14-1 | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Ethylene glycol diethyl ether | |
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Record name | Ethylene glycol diethyl ether | |
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Record name | Ethane, 1,2-diethoxy- | |
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Record name | 1,2-diethoxyethane | |
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Record name | 1,2-DIETHOXYETHANE | |
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Melting Point |
-101 °F (NTP, 1992), -74 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/3411 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.